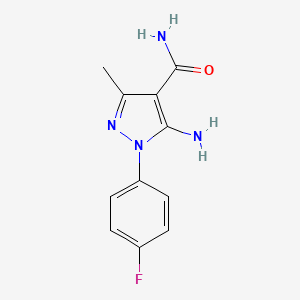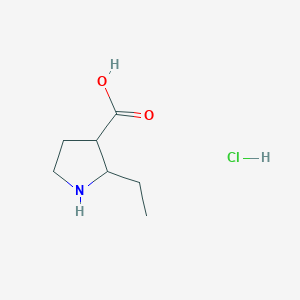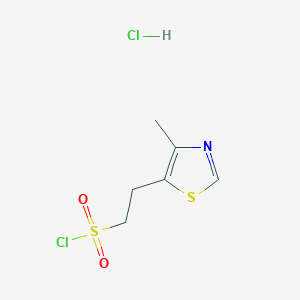
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the linear formula C17H14FN3O . It belongs to the class of organic compounds known as benzoylpyrazoles, which are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .
Synthesis Analysis
A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1ccc (cc1)C (=O)c2cnn (c2N)-c3ccc (F)cc3 . This indicates that the compound contains a pyrazole ring substituted with an amino group, a fluorophenyl group, and a carboxamide group. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 295.319 . The compound’s InChI key is PRQLUOWJZCYDNJ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-Amino-pyrazoles: serve as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds. They are used to construct poly-substituted and fused heterocyclic compounds through various synthetic approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Medicinal Chemistry
Due to their structural similarity to biologically active compounds, 5-amino-pyrazoles are significant in drug design. They are often incorporated into pharmaceuticals as nitrogen-containing aromatic heterocycles, which are common motifs in a wide range of synthesized drugs .
Fluorescent Materials
The compound can be used to synthesize fluorescent materials. For instance, the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines .
Polymer Science
In polymer science, 5-amino-pyrazoles can be utilized to create polymers with specific properties. The presence of the pyrazole ring can impart thermal stability and unique electronic properties to the polymers .
Dye Manufacturing
5-Amino-pyrazoles are also used in the production of dyes. Their ability to form stable, colorful compounds makes them suitable for creating a variety of dyes for industrial applications .
Functional Materials
The compound’s derivatives are used in the development of functional materials. These materials have applications in electronics, photonics, and as sensors due to their enhanced electronic properties .
Agricultural Chemistry
In agricultural chemistry, such compounds can be explored for their potential use in developing new pesticides or herbicides, given their structural versatility and biological activity .
Environmental Science
Finally, in environmental science, researchers can investigate the use of 5-amino-pyrazoles in the detoxification of pollutants or as indicators for environmental monitoring .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis.
Biochemical Pathways
Given its target, it is likely to impact pathways related to inflammation, cell growth, and apoptosis .
Result of Action
The molecular and cellular effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide’s action would depend on the specific cellular context. Given its target, it could potentially affect cellular growth and survival, as well as inflammatory responses .
Eigenschaften
IUPAC Name |
5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-6-9(11(14)17)10(13)16(15-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHMELITRTURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448710.png)


![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)
